molecular formula C13H18ClNO B2909332 (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol CAS No. 1998542-45-2

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol

Cat. No.: B2909332
CAS No.: 1998542-45-2
M. Wt: 239.74
InChI Key: OBOQRKKXOSYEHB-STQMWFEESA-N
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Description

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a chlorophenyl group, and an amino alcohol moiety. The stereochemistry of the compound, indicated by the (1S,2S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-chlorobenzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of cyclohexanone with 2-chlorobenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (1S,2S) enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amino alcohol moiety, using reagents like sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Modified amino alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.

Uniqueness

    Stereochemistry: The (1S,2S) configuration imparts unique chemical and biological properties to the compound.

    Biological Activity: The specific stereochemistry may result in higher affinity for certain molecular targets, leading to enhanced biological effects.

Properties

IUPAC Name

(1S,2S)-2-[(2-chlorophenyl)methylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-2,5-6,12-13,15-16H,3-4,7-9H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOQRKKXOSYEHB-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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